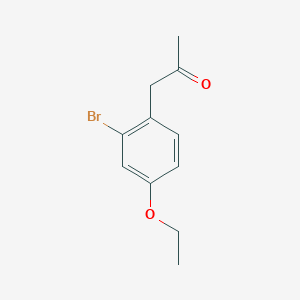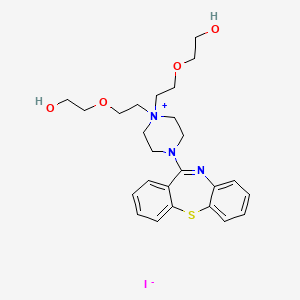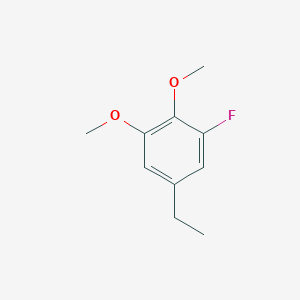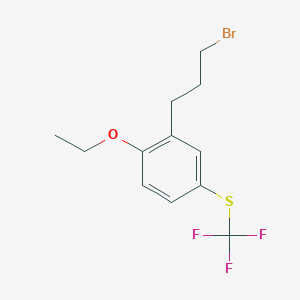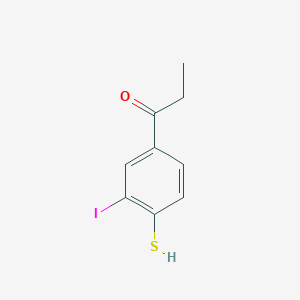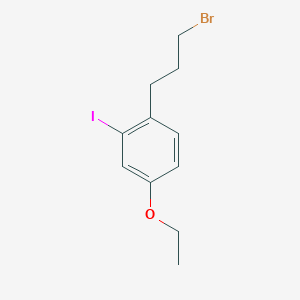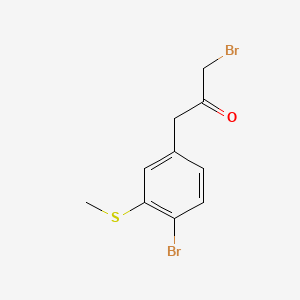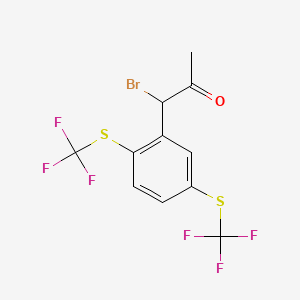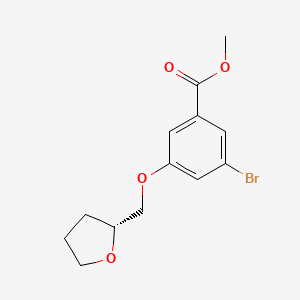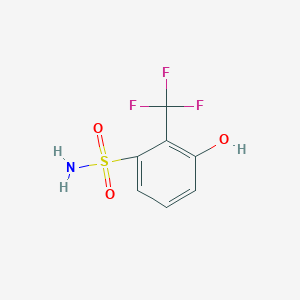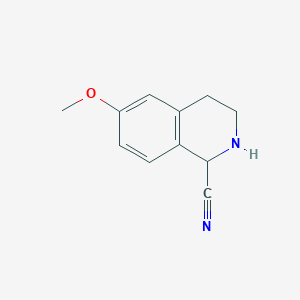
1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile is a chemical compound with the molecular formula C10H13NO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of N-acyl derivatives of β-phenylethylamine using dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .
科学的研究の応用
1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile has several scientific research applications:
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules, which may exert their effects through different mechanisms. For example, some derivatives of this compound have been shown to interact with neurotransmitter receptors, potentially influencing neurological functions .
類似化合物との比較
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar structure but lacks the carbonitrile group.
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative without the methoxy and carbonitrile groups.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile is unique due to the presence of both the methoxy and carbonitrile groups, which can influence its chemical reactivity and biological activity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research .
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-3,6,11,13H,4-5H2,1H3 |
InChIキー |
GMQQCGLOUKRCIE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(NCC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


